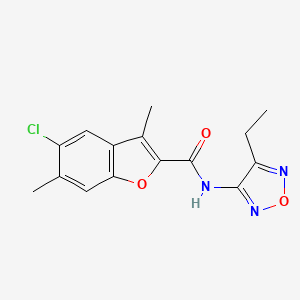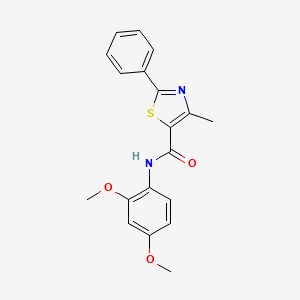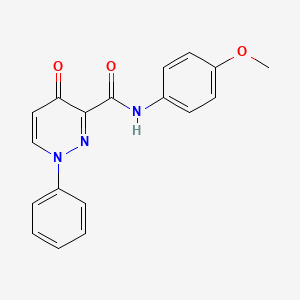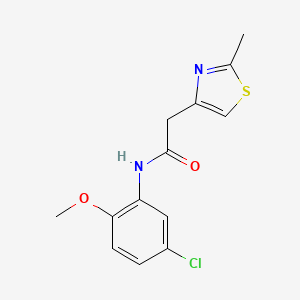
5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a chloro substituent, an oxadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chlor-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann auf ihre potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle, antifungale oder Antikrebs-Eigenschaften, untersucht werden.
Medizin: Die Forschung kann sich auf ihre potenziellen therapeutischen Anwendungen konzentrieren, darunter die Medikamentenentwicklung und pharmakologische Studien.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu einer Anhäufung oder Verminderung spezifischer Metaboliten führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der Struktur-Aktivitäts-Beziehung der Verbindung ab.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
5-Chlor-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-Butyl-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)cyclohexancarboxamid: Diese Verbindung enthält ebenfalls einen Oxadiazolring und eine Carboxamidgruppe, unterscheidet sich aber in der Kernstruktur und den Substituenten.
N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamid: Ähnlich der Zielverbindung, jedoch ohne den Chlorsubstituenten.
5-Chlor-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Carboxamidgruppe.
Die Einzigartigkeit von 5-Chlor-N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
CAS-Nummer |
880784-14-5 |
|---|---|
Molekularformel |
C15H14ClN3O3 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
5-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-4-11-14(19-22-18-11)17-15(20)13-8(3)9-6-10(16)7(2)5-12(9)21-13/h5-6H,4H2,1-3H3,(H,17,19,20) |
InChI-Schlüssel |
MZMQVYTTXJRZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)Cl)C)C |
Löslichkeit |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11376821.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11376842.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11376869.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376871.png)
![4-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376872.png)



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11376897.png)
![N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide](/img/structure/B11376899.png)
![N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11376907.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11376915.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376921.png)
